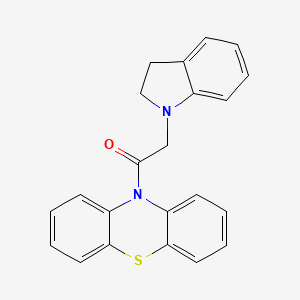
10-(2,3-dihydro-1H-indol-1-ylacetyl)-10H-phenothiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(2,3-dihydro-1H-indol-1-ylacetyl)-10H-phenothiazine is a complex organic compound that combines the structural features of indole and phenothiazine. Indole is a significant heterocyclic system found in many natural products and drugs, while phenothiazine is known for its applications in antipsychotic and antihistamine medications . This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2,3-dihydro-1H-indol-1-ylacetyl)-10H-phenothiazine typically involves the following steps:
Formation of the Indole Moiety: Indole derivatives can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and the reduction of 2-oxindoles.
Acetylation: The indole moiety is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Phenothiazine: The acetylated indole is coupled with phenothiazine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
化学反应分析
Types of Reactions
10-(2,3-dihydro-1H-indol-1-ylacetyl)-10H-phenothiazine can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and phenothiazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxidation: Formation of oxides and quinones.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
10-(2,3-dihydro-1H-indol-1-ylacetyl)-10H-phenothiazine has several scientific research applications:
作用机制
The mechanism of action of 10-(2,3-dihydro-1H-indol-1-ylacetyl)-10H-phenothiazine involves its interaction with various molecular targets and pathways:
Neuroprotective Effects: The compound may exert neuroprotective effects by modulating oxidative stress pathways and inhibiting apoptosis.
Antioxidant Activity: It may act as an antioxidant by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
Molecular Targets: Potential targets include neurotransmitter receptors, ion channels, and enzymes involved in oxidative stress and inflammation.
相似化合物的比较
Similar Compounds
10H-phenothiazine: Known for its antipsychotic and antihistamine properties.
2,3-dihydro-1H-indole: Known for its neuroprotective and antioxidant properties.
Uniqueness
10-(2,3-dihydro-1H-indol-1-ylacetyl)-10H-phenothiazine is unique due to its combined structural features of indole and phenothiazine, which may confer a broader range of biological activities and potential therapeutic applications .
属性
分子式 |
C22H18N2OS |
|---|---|
分子量 |
358.5 g/mol |
IUPAC 名称 |
2-(2,3-dihydroindol-1-yl)-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C22H18N2OS/c25-22(15-23-14-13-16-7-1-2-8-17(16)23)24-18-9-3-5-11-20(18)26-21-12-6-4-10-19(21)24/h1-12H,13-15H2 |
InChI 键 |
AVYLXNIHGHHDKM-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=CC=CC=C21)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1-Azepanylmethyl)-6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373494.png)

![1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B13373503.png)
![4-[3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B13373507.png)
![N-{2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B13373511.png)
![N-(4-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine](/img/structure/B13373530.png)
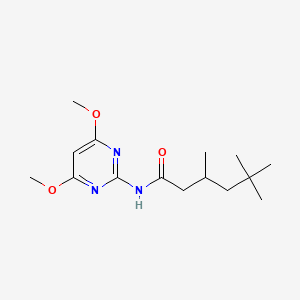
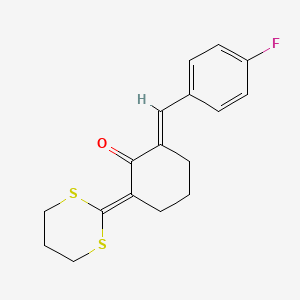

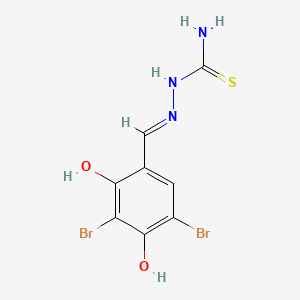
![2-{[2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B13373557.png)
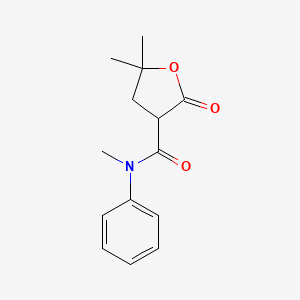
![N-[(6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]isoleucine](/img/structure/B13373575.png)
![2-[(3-cyano-6-phenyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13373578.png)
